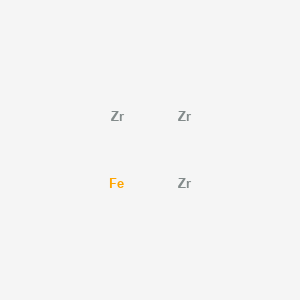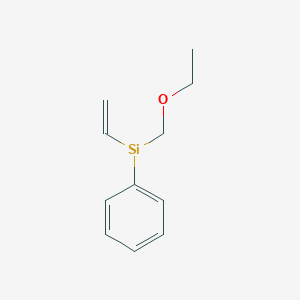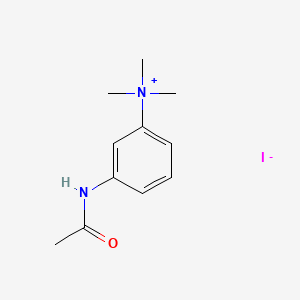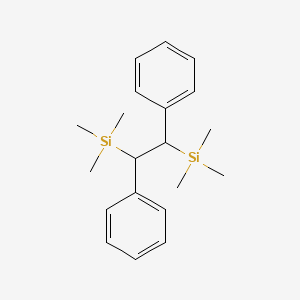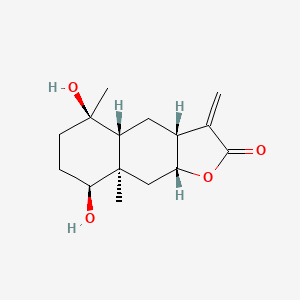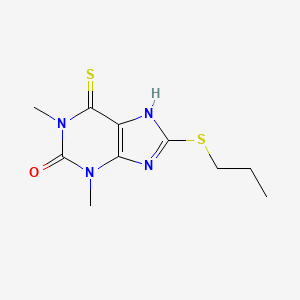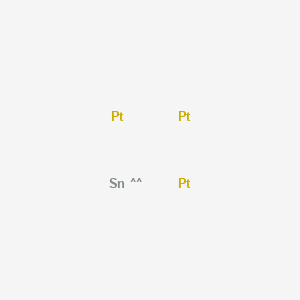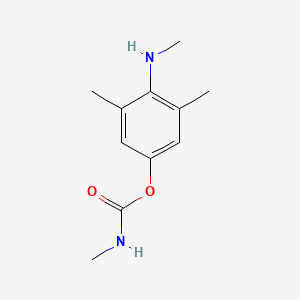![molecular formula C13H15NO2S B14720980 3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane CAS No. 13225-53-1](/img/structure/B14720980.png)
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfonyl)-3-azatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane typically involves multiple steps, starting from commercially available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,4]octan-3-one intermediate . This reaction is often catalyzed by samarium diiodide, which facilitates the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of more efficient catalysts and reaction conditions is an ongoing area of research to improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The tricyclic structure may also facilitate binding to specific receptors or proteins, modulating their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane: Similar in structure but contains additional nitrogen atoms.
Bicyclo[3.2.1]octane derivatives: Share the bicyclic core but differ in functional groups and overall structure.
Uniqueness
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane is unique due to its specific tricyclic framework and the presence of the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
13225-53-1 |
|---|---|
Fórmula molecular |
C13H15NO2S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-3-azatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-13H,6-8H2 |
Clave InChI |
QCMOOMFLHZAZRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2N3S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
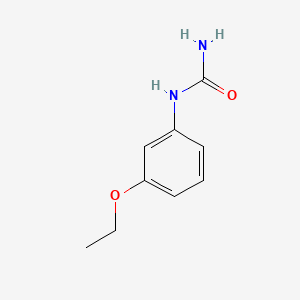
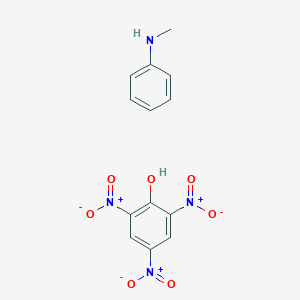
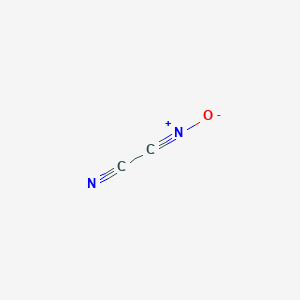
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
